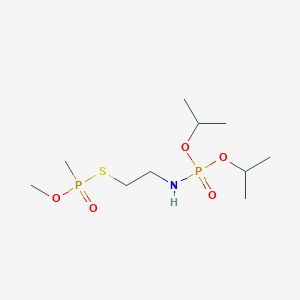
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate is a chemical compound with the molecular formula C11H26NO2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoramido group and a methylphosphonothioate moiety.
Preparation Methods
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves several steps. One common synthetic route includes the reaction of diisopropylamine with ethyl methylphosphonothioate, followed by the introduction of a methyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonothioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramido group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramido and phosphonothioate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs or as a biochemical tool in medical research.
Industry: It is utilized in the production of specialized chemicals and materials, including pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate can be compared with other similar compounds, such as:
VX nerve agent: Both compounds contain phosphonothioate groups, but VX is known for its use as a toxic nerve agent in chemical warfare.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound has a similar structure but differs in the alkyl groups attached to the phosphonothioate moiety.
O,S-Diethyl methylphosphonothioate: Another related compound with different alkyl substituents, used in various chemical applications.
The uniqueness of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21988-53-4 |
|---|---|
Molecular Formula |
C10H25NO5P2S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(methyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C10H25NO5P2S/c1-9(2)15-18(13,16-10(3)4)11-7-8-19-17(6,12)14-5/h9-10H,7-8H2,1-6H3,(H,11,13) |
InChI Key |
OLLOFYSRHJNSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCCSP(=O)(C)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


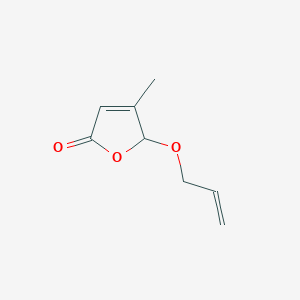
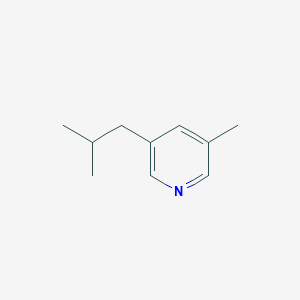
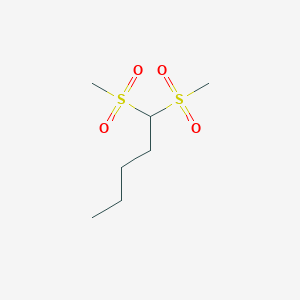
![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
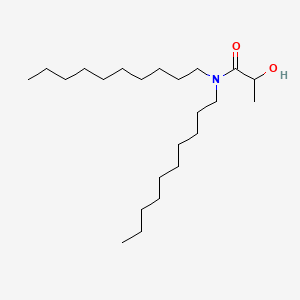


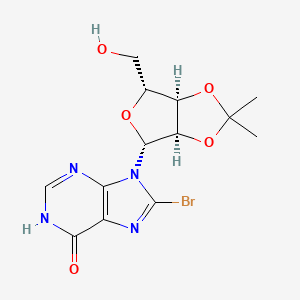
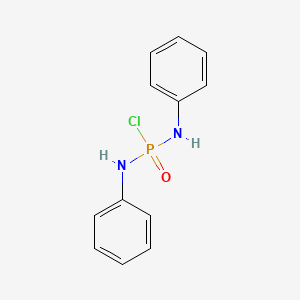
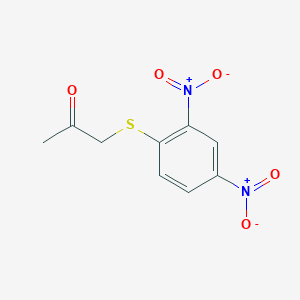
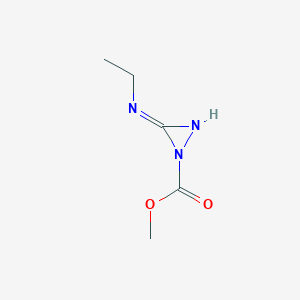
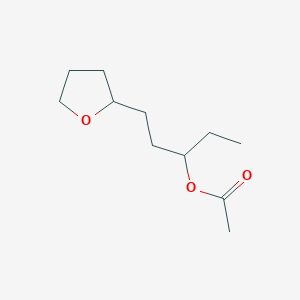
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
